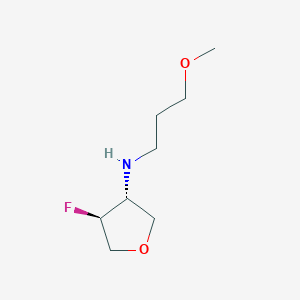

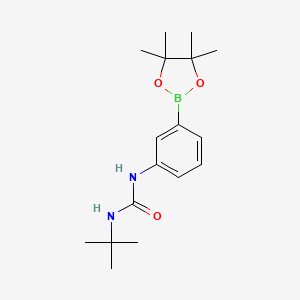

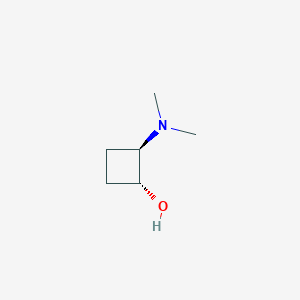

![molecular formula C9H16O3S B1485797 (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166491-60-5](/img/structure/B1485797.png)

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol

Descripción general

Descripción

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol, also known as 4-methylthio-3-hydroxybutanoic acid (MTHB), is a naturally occurring, non-protein amino acid that is found in various organisms, including humans. MTHB is involved in a variety of physiological and biochemical processes, including energy metabolism, neurotransmitter synthesis, and stress response. In addition, MTHB has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cancer.

Aplicaciones Científicas De Investigación

Bioisosteric Replacements for Thioesters or Benzyl Sulfides

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol has been explored as a promising novel bioisosteric replacement for thioesters or benzyl sulfides. Lithium-catalyzed thiol alkylation with tertiary and secondary alcohols facilitates the synthesis of 3-sulfanyl-oxetanes, presenting them as valuable motifs in new chemical spaces. These compounds share similar shape and electronic properties with thioesters, suggesting their potential incorporation into drug discovery efforts due to their physicochemical attributes (Croft et al., 2017).

Wine Aroma and Chiral Analysis

This chemical has also been identified in wine, where its enantiomeric distribution was studied for impacts on wine aroma. The chiral gas chromatography-mass spectrometry technique revealed correlations between specific enantiomers and the concentrations of related sulfur-containing compounds in wines, highlighting the significance of chirality on the sensory properties of wine (Wang et al., 2021).

Cyclization to Oxetanes

Research on intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes provides insights into synthetic pathways that could lead to (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol. These studies suggest that specific conditions favor the formation of oxetanes as main products, potentially offering routes for the synthesis of related compounds (MuraiAkio et al., 1977).

Chemiluminescence from Sulfanyl-substituted Compounds

The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including studies on their thermal stability and light emission properties, indicate the potential of (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol derivatives for applications in chemiluminescent probes or materials (Watanabe et al., 2010).

Propiedades

IUPAC Name |

(3R,4R)-4-(2-methyloxolan-3-yl)sulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h6-10H,2-5H2,1H3/t6?,7-,8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWFOOVYZMDSW-SRKTWWLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)SC2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(CCO1)S[C@@H]2COC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

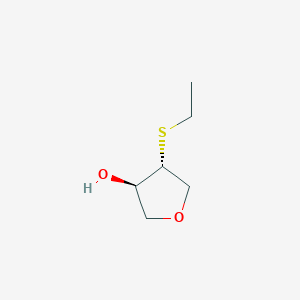

![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1485720.png)

![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)

![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)

![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)